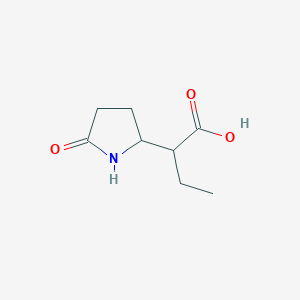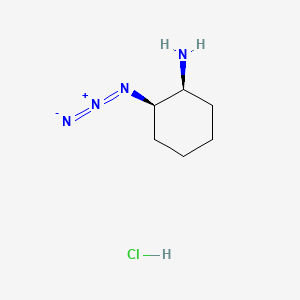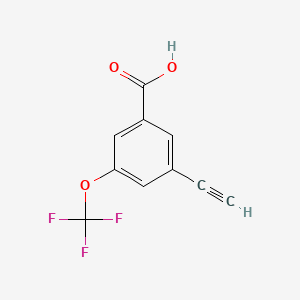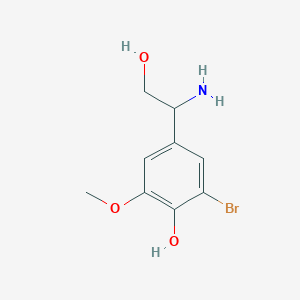
(E)-3-(3-Chloropyridin-4-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid: is an organic compound that belongs to the class of pyridine derivatives It features a chloropyridine ring attached to a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloropyridine, which is commercially available.
Formation of Propenoic Acid Moiety: The propenoic acid moiety can be introduced through a Heck coupling reaction, where 3-chloropyridine is reacted with an appropriate alkene in the presence of a palladium catalyst.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-150°C) and in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of (2E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propenoic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Biological Studies: It can be used in studies to understand the interactions of pyridine derivatives with biological systems.
Industry:
Agrochemicals: The compound can be used in the synthesis of agrochemicals, such as herbicides or insecticides.
Fine Chemicals: It is also used in the production of fine chemicals and specialty chemicals.
作用機序
The mechanism of action of (2E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules.
類似化合物との比較
2-Chloropyridine: A simpler chloropyridine derivative used in similar applications.
3-Chloropyridine: Another chloropyridine derivative with similar reactivity.
4-Chloropyridine: A positional isomer with different reactivity due to the position of the chlorine atom.
Uniqueness:
Structural Features: The presence of both a chloropyridine ring and a propenoic acid moiety makes (2E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid unique compared to simpler chloropyridine derivatives.
Reactivity: The compound’s ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it versatile for different applications.
特性
分子式 |
C8H6ClNO2 |
|---|---|
分子量 |
183.59 g/mol |
IUPAC名 |
(E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6ClNO2/c9-7-5-10-4-3-6(7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1+ |
InChIキー |
AGQIPKCGIHEGIP-OWOJBTEDSA-N |
異性体SMILES |
C1=CN=CC(=C1/C=C/C(=O)O)Cl |
正規SMILES |
C1=CN=CC(=C1C=CC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B13545824.png)













